molecular formula C15H21N5O4S B12922113 N-Thian-4-yladenosine CAS No. 403789-32-2

N-Thian-4-yladenosine

Cat. No.: B12922113
CAS No.: 403789-32-2
M. Wt: 367.4 g/mol
InChI Key: RWNZYYADLYCESI-SDBHATRESA-N
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Description

N-Thian-4-yladenosine is a synthetic adenosine derivative characterized by the substitution of a thian-4-yl (a sulfur-containing heterocyclic group) at the nitrogen position of the adenine base. The thianyl group introduces steric and electronic perturbations that may influence binding affinity, metabolic stability, and cellular uptake compared to unmodified adenosine or methylated analogs.

Properties

CAS No.

403789-32-2

Molecular Formula

C15H21N5O4S

Molecular Weight

367.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thian-4-ylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4S/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-1-3-25-4-2-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1

InChI Key

RWNZYYADLYCESI-SDBHATRESA-N

Isomeric SMILES

C1CSCCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CSCCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Biological Activity

N-Thian-4-yladenosine is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of adenosine receptor interactions and m6A RNA methylation. This article explores its biological activity through various studies, emphasizing its mechanisms, effects, and potential therapeutic applications.

Overview of this compound

This compound is a modified adenosine derivative that has shown promise in modulating biological pathways associated with various diseases, including cancer and neurodegenerative disorders. Its structure allows it to interact with adenosine receptors, which play crucial roles in cellular signaling.

  • Adenosine Receptor Interaction :
    • This compound acts on different subtypes of adenosine receptors (ARs), particularly A1 and A3 receptors. Studies indicate that modifications at the N6 position enhance binding affinity and selectivity towards these receptors, influencing various physiological responses such as inflammation and pain modulation .
  • m6A RNA Methylation :
    • Recent research highlights the role of m6A modifications in regulating gene expression and cellular responses. This compound may influence the m6A methylation pathway, impacting RNA stability and translation efficiency . This modulation is significant in cancer biology, where aberrant m6A modifications are linked to tumor progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates inflammatory pathways via A3 receptor activation
Antitumor effectsAlters m6A modification patterns, potentially inhibiting tumor growth
NeuroprotectiveExhibits protective effects against neurodegeneration
Fertility enhancementInfluences sperm motility through modulation of metabolic pathways

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced inflammatory markers in a mouse model of acute inflammation. The compound's activation of A3 receptors was pivotal in mediating these effects, leading to decreased leukocyte infiltration and cytokine production .
  • Cancer Research :
    • In vitro studies revealed that this compound treatment led to altered m6A methylation patterns in oral squamous cell carcinoma (OSCC) cells. This alteration was associated with reduced cell proliferation and increased apoptosis, suggesting a potential therapeutic role in cancer management .
  • Neuroprotection :
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. Its mechanism involves the modulation of antioxidant responses and regulation of apoptotic pathways, highlighting its potential for treating neurodegenerative diseases .

Scientific Research Applications

Scientific Research Applications

N-Thian-4-yladenosine is explored for its potential in targeted drug design due to its selective binding profiles to adenosine receptors (A1, A2A, A2B, A3). Interaction studies employ techniques such as radioligand binding assays to determine its affinity .

Comparative Analysis with Related Compounds

This compound possesses unique characteristics compared to other adenosine derivatives:

Compound NameStructural FeaturesUnique Properties
AdenosinePurine nucleoside without modificationsNatural nucleoside involved in energy transfer
2-ChloroadenosineChlorinated derivative of adenosineEnhanced receptor activity
5'-Adenosine MonophosphatePhosphate group at 5' positionKey player in cellular energy metabolism
N6-MethyladenosineMethylated at the nitrogen positionInvolved in RNA modification processes
This compound Presence of a thian group Distinct biological activities and reactivity, offering avenues for pharmacological research and understanding mechanisms of action

Adenosine Receptor Research

Studies show that N6-substituted adenosine derivatives impact adenosine receptor (AR) subtypes, with some demonstrating potent dual-acting capabilities . For example, modifying the substituent in the N6 position of adenosine derivatives can lead to increased affinity versus both human A1AR and A3AR, reaching subnanomolar values, while remaining agonists at hA1 and antagonists at hA3AR .

m6A Variation and Cell-Specific Regulation

N6-methyladenosine (m6A), the most abundant messenger RNA (mRNA) modification, significantly influences RNA fate and impacts cellular processes . Further research into this compound could potentially offer insights into m6A-related mechanisms and their therapeutic applications .

CRC Research

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between N-Thian-4-yladenosine and related compounds:

Compound Structural Modification Biological Role Stability Profile Research Findings
This compound Thian-4-yl group at N-position Hypothesized RNA/protein modulation Assumed stable under ambient conditions Limited data; sulfur moiety may enhance membrane permeability
N6-Methyladenosine (m6A) Methyl group at N6-position RNA methylation, epigenetic regulation High stability in physiological conditions Critical for mRNA splicing, translation
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butyraldehyde Methyl-nitrosamino and pyridyl groups Not explicitly linked to nucleosides Stable at room temperature; decomposes under heat, releasing toxic gases Hazardous decomposition products noted

Stability and Reactivity

  • This compound: No direct stability data exist, but sulfur-containing groups generally confer resistance to oxidative degradation compared to methylated analogs.
  • m6A : Exhibits high enzymatic and chemical stability, facilitating its widespread biological utility .
  • 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butyraldehyde: Stability compromised under heat, emphasizing the need for cautious storage of structurally complex compounds .

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